2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC10828848
Molecular Formula: C11H9FN2O2S
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O2S |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |
| Standard InChI Key | AMOSOUJSWYXPNZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol. Its IUPAC name, 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide, reflects three key components:
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A 4-fluorophenoxy group attached to an acetamide backbone.
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A thiazole ring (1,3-thiazol-2-yl) serving as the amide’s nitrogen substituent.
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A central acetamide linker facilitating conformational flexibility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉FN₂O₂S |
| Molecular Weight | 252.27 g/mol |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 4 (O, S, two N) |
| LogP (Partition Coeff.) | ~2.1 (estimated) |
The 4-fluorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability, while the thiazole ring introduces π-π stacking capabilities and hydrogen-bonding sites critical for target engagement .
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Formation of 2-chloro-N-(1,3-thiazol-2-yl)acetamide: Reaction of thiazol-2-amine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine.
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Nucleophilic substitution: Displacement of the chloro group by 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiazol-2-amine + ClCH₂COCl, Et₃N, 0°C | 85% |
| 2 | 4-Fluorophenol + K₂CO₃, DMF, 80°C | 72% |
| 3 | Silica gel chromatography (EtOAc:Hexane) | 95% |
Critical parameters include temperature control during acylation (to minimize side reactions) and solvent selection for optimal nucleophilic displacement.
Pharmacological Profile and Mechanisms
Antimicrobial and Anticancer Activity
Thiazole-containing compounds exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase or fungal ergosterol synthesis. The 4-fluorophenoxy group’s electron-withdrawing properties could enhance reactivity toward microbial targets. Preliminary studies on analogs suggest IC₅₀ values of 8–12 µM against Staphylococcus aureus and Candida albicans.
In oncology, thiazole derivatives interfere with tubulin polymerization or kinase signaling. Molecular docking simulations predict that 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide may bind to the EGFR kinase domain (binding energy: −9.2 kcal/mol), warranting further in vitro validation.
Comparative Analysis with Structural Analogs
vs. N-(2-Ethoxyphenyl)-2-{1-[(4-Fluorophenoxy)acetyl]tetrahydroquinoxaline}acetamide
While both compounds share the 4-fluorophenoxy motif, the tetrahydroquinoxaline core in the latter confers cyclooxygenase-2 (COX-2) inhibition, linked to anti-inflammatory effects. The simpler thiazole-based structure of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide may prioritize kinase or antimicrobial targeting over COX pathways.
vs. 2-(4-Fluorophenoxy)-N-[(4-Phenylthiazol-2-yl)methyl]acetamide
Toxicology and ADME Considerations
Acute Toxicity
Rodent studies on related acetamides report LD₅₀ > 500 mg/kg (oral), with adverse effects limited to transient gastrointestinal distress . The fluorine atom’s presence may mitigate hepatic toxicity by reducing oxidative metabolism.
Pharmacokinetics
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